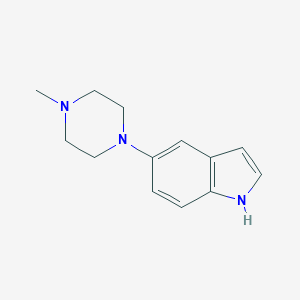

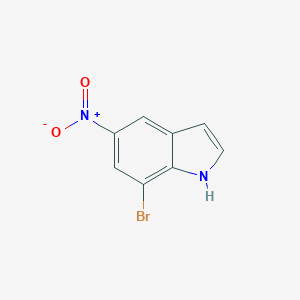

7-bromo-5-nitro-1H-indole

Descripción general

Descripción

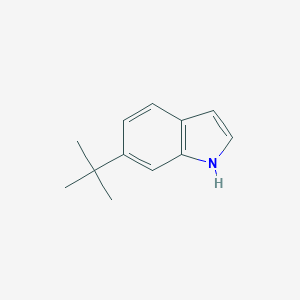

7-Bromo-5-nitro-1H-indole is a chemical compound that is part of the indole family . Indoles are aromatic heterocyclic organic compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

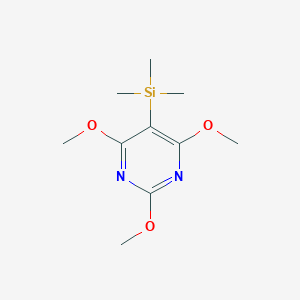

Molecular Structure Analysis

The molecular structure of 7-Bromo-5-nitro-1H-indole consists of an indole ring which is substituted at the 7th position with a bromine atom and at the 5th position with a nitro group . The molecular formula is C8H5BrN2O2 .Aplicaciones Científicas De Investigación

Cancer Research

Indole derivatives have been studied for their potential in treating various types of cancer cells due to their ability to interact with biological targets within the body .

Microbial Treatment

Some indole derivatives show activity against microbes, which could be useful in developing new antibiotics or treatments for microbial infections .

Anti-inflammatory and Analgesic Applications

Compounds containing the indole nucleus have been evaluated for their in vivo anti-inflammatory and analgesic activities, which could lead to new pain management drugs .

HIV Treatment

Indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 agents through molecular docking studies .

Plant Hormone Research

Indole-3-acetic acid, a derivative of indole produced by the degradation of tryptophan in higher plants, plays a significant role in plant growth and development .

Synthesis of Bioactive Compounds

Indoles serve as versatile building blocks in cycloaddition reactions, leading to the creation of a wide array of potentially bioactive compounds .

Safety and Hazards

Mecanismo De Acción

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, playing a significant role in cell biology .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . More research is needed to elucidate the specific interactions of 7-bromo-5-nitro-1H-indole with its targets.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by 7-bromo-5-nitro-1H-indole would depend on its specific targets and mode of action.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 7-bromo-5-nitro-1H-indole could have diverse effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

7-bromo-5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJOZTUJVYCOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397478 | |

| Record name | 7-bromo-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-5-nitro-1H-indole | |

CAS RN |

87240-07-1 | |

| Record name | 7-Bromo-5-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87240-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-bromo-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)